molecular formula C16H12N2O2 B3047345 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione CAS No. 13797-26-7

3-Anilino-1-phenyl-1h-pyrrole-2,5-dione

Cat. No. B3047345
CAS RN: 13797-26-7
M. Wt: 264.28 g/mol
InChI Key: KTGOYNWJJKTCKT-UHFFFAOYSA-N
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Description

3-Anilino-1-phenyl-1h-pyrrole-2,5-dione, also known as 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 g/mol .


Synthesis Analysis

There are several methods for the preparation of pyrrolidine-2,5-dione analogs . One method involves the acylation of aniline with maleic anhydride to give maleanilic acid, followed by Michael addition of aniline and cyclization to yield 1-phenyl-3-(phenylamino)pyrrolidine-2,5-dione .


Molecular Structure Analysis

The molecular structure of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione consists of a pyrrolidine-2,5-dione ring attached to a phenyl group and an aniline group . The InChIKey of the compound is KTGOYNWJJKTCKT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Anilino-1-phenyl-1h-pyrrole-2,5-dione has a molecular weight of 264.28 g/mol, an XLogP3-AA value of 2.8, and a topological polar surface area of 49.4 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

Indole Derivatives and Drug Development

Mechanism of Action

Target of Action

The primary target of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione is glycogen synthase kinase-3b (GSK-3b) . GSK-3b is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and is implicated in various diseases such as Alzheimer’s disease, obesity, diabetes, atherosclerotic cardiovascular disease, polycystic ovary syndrome, syndrome X, ischemia, traumatic brain injury, bipolar disorder, immunodeficiency, cancer, allergy, and asthma .

Mode of Action

3-Anilino-1-phenyl-1h-pyrrole-2,5-dione acts as an inhibitor of GSK-3b . By inhibiting GSK-3b, it can modulate the kinase’s activity, leading to alterations in the downstream signaling pathways . .

Biochemical Pathways

The inhibition of GSK-3b by 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione affects various biochemical pathways. GSK-3b is involved in multiple signaling pathways, including Wnt/β-catenin, PI3K/Akt, and mTOR pathways . By inhibiting GSK-3b, the compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

It is known that the compound is soluble in general organic solvents, especially acetone and ethyl acetate This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione’s action are largely dependent on its inhibition of GSK-3b. This can lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis . The compound’s potential anti-inflammatory and antimicrobial activities have also been noted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by factors such as the presence of other drugs, the physiological state of the patient, and genetic variations .

properties

IUPAC Name

3-anilino-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGOYNWJJKTCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302238
Record name 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilino-1-phenyl-1h-pyrrole-2,5-dione

CAS RN

13797-26-7
Record name NSC149809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.98 g (7.5 mmol) of the anilinosuccinimide prepared in Example 1 above and 1.96 g (22.5 mmol) of MnO2 in 45 mL of toluene is refluxed for six hours. The mixture is filtered, while hot, and the resulting solid is heated in another 50 mL of boiling toluene and filtered again while hot. Cooling the combined toluene filtrates gives 450 mg of the title product as yellow-orange needles. Concentration of the toluene solution gives another 360 mg; m.p. 228°-233° C. (lit (7) m.p. 230°-230.5° C.).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.96 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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